molecular formula C12H17NO B3015259 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine CAS No. 2138090-58-9

1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

Cat. No. B3015259
CAS RN: 2138090-58-9
M. Wt: 191.274
InChI Key: UZNFOJXEZUUEGH-UHFFFAOYSA-N
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Description

1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is a chemical compound with the CAS Number: 2138090-58-9 . It has a molecular weight of 191.27 . The IUPAC name for this compound is 1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO/c1-14-12-7-2-4-9-8-10(13)5-3-6-11(9)12/h2,4,7,10H,3,5-6,8,13H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Utilisation

1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine is involved in various synthetic processes. Learmonth et al. (1997) describe its conversion into multiple compounds, highlighting its versatility in synthetic chemistry. This compound can be transformed into N,N-dipropyl(6,7,8,9-tetrahydro-2-methoxy-5H-benzo[7]annulen-6-yl)amine and further reacted to yield other complex structures (Learmonth, Proctor, & Scopes, 1997).

Pharmacological Evaluation

The compound has been evaluated for its pharmacological properties, particularly as a GluN2B-selective NMDA receptor antagonist. Benner et al. (2014) synthesized a class of these antagonists, with high neuroprotective potential, for treating various neuronal disorders. This study underscores the compound's relevance in neuroscience and pharmacology (Benner et al., 2014).

Synthetic Studies for Agelasine Analogs

Roggen and Gundersen (2008) conducted synthetic studies on N-Methoxy-9-methyl-9H-purin-6-amines, which include variations of the compound . These studies are significant for understanding the tautomerism and alkylation processes of such compounds (Roggen & Gundersen, 2008).

Conformational Analysis

Camps et al. (1997) studied the conformational analysis and transannular reactions of derivatives of this compound. This research provides insights into the chemical behavior and structural dynamics of such molecules (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997).

Role in Antitumor and Anti-HIV Activities

Y. Al-Soud et al. (2006) synthesized compounds including 7-[(1,5-dialkyl-1H-1,2,4-triazolyl)methoxy(and methyl)]coumarins from 2-(2H-benzopyran-7-yloxy)acetonitrile and 2-(5-methoxy-4-methyl-2H-benzopyran-7-yloxy)acetonitrile, showing potential in inhibiting HIV-1 (Al-Soud et al., 2006).

Mechanism of Action

The mechanism of action of 1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is not explicitly mentioned in the available resources.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-7-2-4-9-8-10(13)5-3-6-11(9)12/h2,4,7,10H,3,5-6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNFOJXEZUUEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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